molecular formula C9H17NO3 B2438960 (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine CAS No. 2165899-08-9

(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine

Cat. No. B2438960
CAS RN: 2165899-08-9
M. Wt: 187.239
InChI Key: UYXKFGZNSQDFFS-SFYZADRCSA-N
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Description

“(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine” is a type of Morpholino oligo. Morpholino oligos are advanced tools for blocking sites on RNA to obstruct cellular processes . They specifically bind to their selected target site to block access of cell components to that target site .


Synthesis Analysis

There are three common methods for making morpholine. One involves the dehydration of Diethanolamine with Acid. In this process, morpholine is derived from diethanolamine, an organic compound created by mixing ethylene oxide and ammonia .


Molecular Structure Analysis

A Morpholino oligo is radically different from natural nucleic acids, with methylenemorpholine rings replacing the ribose or deoxyribose sugar moieties and non-ionic phosphorodiamidate linkages replacing the anionic phosphates of DNA and RNA .


Chemical Reactions Analysis

Morpholino oligos can block translation, block splicing, block miRNAs or their targets, and block ribozyme activity . They do not cause degradation of their RNA targets; instead, they block the biological activity of the target RNA until that RNA is degraded naturally .

Scientific Research Applications

Hydrogen Evolution Reaction (HER) Catalysts

(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine: has been investigated as a potential catalyst for the HER. Researchers compared its performance with the commonly available 2H polytype of molybdenum disulfide (MoS₂). The results revealed that the 3R polytype outperformed the 2H polytype, exhibiting a lower overpotential for hydrogen evolution . This suggests that the 3R polytype could serve as a better starting point for synthesizing highly active chemically exfoliated MoS₂ catalysts.

Derivatives Synthesis

The compound has been utilized in the synthesis of derivatives. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters led to the creation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . These derivatives may find applications in various fields, including pharmaceuticals and materials science.

Enhancing Solubility and Stability

In the food and pharmaceutical industries, (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine has been investigated for its inclusion complex formation with cyclodextrins (CDs). By combining the compound with CDs, researchers aimed to improve its solubility and stability. The study demonstrated that the inclusion of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine with CDs enhanced its dissolution properties and chemical stability .

Mechanism of Action

The mechanism of action of Morpholino oligos involves sterically blocking the translation initiation complex, which can knock down the expression of many target sequences . They can also be used to modify and control normal splicing events .

properties

IUPAC Name

(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-11-4-3-10-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXKFGZNSQDFFS-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2COCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H]2COCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine

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